![molecular formula C18H14N2O2S B2433400 3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one CAS No. 866873-06-5](/img/no-structure.png)

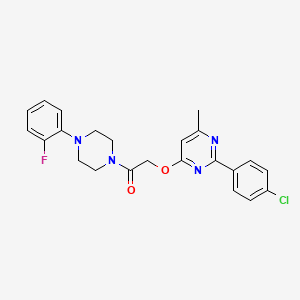

3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

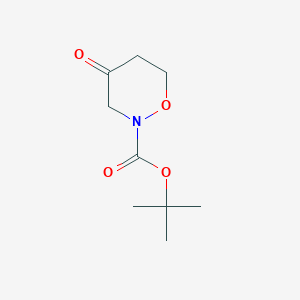

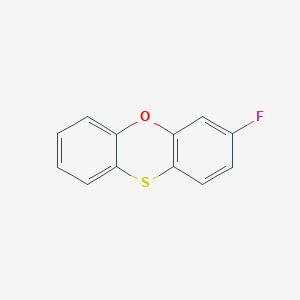

The compound is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings. It has a benzofuro[3,2-d]pyrimidin-4-one core, which is a type of fused ring system that is found in many biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple ring systems. The benzofuro[3,2-d]pyrimidin-4-one core would likely contribute to the stability of the molecule .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions with isocyanates, leading to the formation of ureido intermediates .Scientific Research Applications

Synthesis and Chemical Properties

Efficient Synthesis of Derivatives : Benzofuro[3,2-d]pyrimidine derivatives, including those related to the specified compound, have been synthesized using aza-Wittig reactions and other chemical reactions. These processes yield various derivatives with confirmed structures via NMR, mass spectrometry, and infrared analysis (Wang et al., 2019).

Crystal Structure Analysis : Studies have analyzed the crystal structure of related compounds, revealing details about molecular configurations and hydrogen bonding interactions (Glidewell et al., 2003).

Biological Activities

Antitumor Activity : Certain derivatives have shown potent antitumor activity. For instance, thieno[3,2-d]pyrimidine derivatives exhibited significant anticancer effects on various human cancer cell lines, comparable to known anticancer drugs (Hafez & El-Gazzar, 2017).

Antimicrobial Activity : Some synthesized analogues have been evaluated for their antimicrobial properties against bacterial and fungal strains, potentially contributing to the development of new antimicrobial agents (Patel & Patel, 2017).

Inhibitory Effects on Enzymes : Compounds from the pyrrolo[2,3-d]pyrimidine class, closely related to the specified chemical, have been studied as inhibitors of enzymes like thymidylate synthase, with potential applications in cancer therapy (Gangjee et al., 1996).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one' involves the reaction of a benzofuro[3,2-d]pyrimidine derivative with a thiol compound in the presence of a base.", "Starting Materials": [ "4-methylbenzaldehyde", "2-aminobenzonitrile", "sodium methoxide", "sulfur", "methyl iodide", "potassium carbonate", "dimethylformamide", "chloroform" ], "Reaction": [ "Step 1: Condensation of 4-methylbenzaldehyde and 2-aminobenzonitrile in the presence of sodium methoxide to form 3-[(4-methylphenyl)methyl]-2-phenyl-1H-benzofuro[3,2-d]pyrimidin-4-one.", "Step 2: Treatment of the benzofuro[3,2-d]pyrimidine derivative with sulfur and methyl iodide in the presence of potassium carbonate and dimethylformamide to introduce a thiol group at the 2-position of the benzofuro[3,2-d]pyrimidine ring, yielding 3-[(4-methylphenyl)methyl]-2-sulfanyl-1H-benzofuro[3,2-d]pyrimidin-4-one.", "Step 3: Oxidation of the thiol group to a sulfone group using chloroform as the oxidizing agent to obtain the final product, 3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one." ] } | |

CAS RN |

866873-06-5 |

Product Name |

3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one |

Molecular Formula |

C18H14N2O2S |

Molecular Weight |

322.38 |

IUPAC Name |

3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one |

InChI |

InChI=1S/C18H14N2O2S/c1-11-6-8-12(9-7-11)10-20-17(21)16-15(19-18(20)23)13-4-2-3-5-14(13)22-16/h2-9H,10H2,1H3,(H,19,23) |

InChI Key |

CNJRVBOBOVRPCQ-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)CN2C(=O)C3=C(C4=CC=CC=C4O3)NC2=S |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,5R)-3-Oxabicyclo[3.3.0]octane-2-one](/img/structure/B2433322.png)

![N-([2,2'-bifuran]-5-ylmethyl)cyclobutanecarboxamide](/img/structure/B2433337.png)